6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-6-7(10)1-2-12-8(6)11-4-5/h3-4,7H,1-2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZJKUGVZVXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Homologation with Vilsmeier Reagent
The process begins with 2-bromo-5-hydroxypyridin-4-yl)ethan-1-one (11c ), which undergoes homologation using a Vilsmeier reagent derived from dimethylformamide (DMF) and triflic anhydride. This step generates (E)-1-(2-bromo-5-hydroxypyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one in 60% yield after chromatography. The choice of triflic anhydride is critical, as its weakly nucleophilic triflate counterion prevents premature cyclization, ensuring high regioselectivity.
Carbaldehyde Formation
Further treatment with the same Vilsmeier reagent under controlled conditions yields 6-bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde (12c ) in 88% yield. This intermediate’s aldehyde group is pivotal for subsequent functionalization.
Oxime and Nitrile Synthesis
Carbaldehyde 12c is converted to its oxime derivative (13c ) using hydroxylamine hydrochloride under acidic conditions. Subsequent dehydration with acetic anhydride produces the nitrile analog (14c ) in near-quantitative yield.
Annulation with Ethyl Cyanoacetate
The final step involves annulating nitrile 14c with ethyl cyanoacetate under basic conditions to form the tricyclic pyrano[2,3-b]pyridine core. This reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization, yielding this compound.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Homologation | Vilsmeier reagent (DMF/Tf2O) | 60 |
| Carbaldehyde formation | Vilsmeier reagent | 88 |
| Oxime synthesis | NH2OH·HCl, HCl/EtOH | 95 |
| Nitrile formation | Ac2O, reflux | 98 |
| Annulation | Ethyl cyanoacetate, K2CO3 | 75 |
One-Pot Catalytic Synthesis
An alternative approach adapts the one-pot methodology used for 2-amino-4H-pyran-3-carbonitriles, modified to accommodate the bromopyridine moiety.
Reaction Design
A mixture of α,α′-bis(arylidene)cycloalkanone derivatives, malononitrile, and catalytic K2CO3 in ethanol under reflux forms the pyran ring through consecutive Michael addition and cyclization. While the original study focused on non-brominated analogs, substituting the cycloalkanone precursor with a brominated pyridine derivative enables target-specific synthesis.
Optimization Challenges
The bromine atom’s electron-withdrawing nature slows nucleophilic attack, necessitating extended reaction times (60–90 min vs. 5–60 min for non-brominated systems). Ethanol remains the solvent of choice due to its ability to solubilize polar intermediates without side reactions.
Purification Advantages
Unlike the multi-step method requiring chromatography, this route precipitates the product directly from the reaction mixture, simplifying isolation. Typical yields range from 70–85% after recrystallization.
Comparative Analysis of Methods
Efficiency and Scalability
The multi-step approach offers higher cumulative yields (≈75% overall) but involves laborious purification. In contrast, the one-pot method achieves 70–85% yield in a single step, favoring industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrano[2,3-B]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial agent. Research has shown that it exhibits inhibitory effects against various bacterial strains.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine with structurally related compounds:
Key Observations:
- Substituent Effects on Melting Points: Bromine substitution at aromatic positions (e.g., 6e and 5e) correlates with higher decomposition temperatures (237–253°C), likely due to increased molecular rigidity and halogen-mediated crystal packing .
- Spectral Signatures: The amine group in the target compound would show distinct NH₂ protons in ¹H NMR (δ ~5–6 ppm) and a characteristic Br isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) in MS .
- Bioactivity Trends: Thiopyrano-pyridinones (e.g., 5a) exhibit antifungal activity, while pyrano[2,3-b]pyridin-4-ones (e.g., 6ad) lack reported bioactivity, suggesting the amine group in the target compound may enable novel interactions with biological targets .
Biological Activity
6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8BrNO
- Molecular Weight : 214.06 g/mol
- CAS Number : 115170-38-2
- Structural Features : The compound features a pyrano ring fused to a pyridine ring with a bromine atom at the 6th position, contributing to its unique reactivity and interaction with biological molecules.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent by disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Antimicrobial Studies
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentration (MBC) were determined for several bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Studies
Studies have also investigated the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 ± 0.60 | Induction of apoptosis |
| MCF-7 | 14.31 ± 0.90 | Inhibition of cell proliferation |
| NCI-H460 | 8.55 ± 0.35 | Disruption of microtubule dynamics |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness in cancer therapy.
Case Studies
-
Antimicrobial Efficacy :
A study published in ACS Omega demonstrated that derivatives of pyrano compounds showed promising antimicrobial activity against a range of pathogens. The study highlighted that modifications in the structure could enhance efficacy against resistant strains . -
Cancer Cell Line Studies :
Research conducted on various pyrazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines such as A549 and MCF-7. These studies suggested that the presence of specific functional groups could enhance anticancer activity by targeting specific pathways involved in tumor growth .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting brominated pyrano[2,3-b]pyridinone precursors with amines (e.g., methylamine, benzylamine) in dichloromethane (DCM) at room temperature for 24 hours yields derivatives with >90% purity. Optimization involves solvent selection (DCM vs. THF), stoichiometry of amines, and purification via column chromatography (DCM/EtOAc gradients) .
- Key Data : Reaction yields vary with substituents; electron-donating groups (e.g., methoxy) may require extended reaction times.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., δ 11.51 ppm for NH protons in methylamino derivatives) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calcd 449.0495 for C23H18BrN2O3) .
- X-ray crystallography : Resolve ambiguity in regiochemistry for brominated analogs (e.g., single-crystal studies for bromopyridinamines) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity effects on SNAr reactions) .
- Case Study : Simulate bromine’s electronic effects on pyrano[2,3-b]pyridine’s electrophilic sites to prioritize synthetic targets .
Q. What strategies address contradictions in reported synthetic yields for brominated pyrano[2,3-b]pyridin-4-amine derivatives?
- Methodology :
- Troubleshooting : Compare reaction parameters (e.g., amine nucleophilicity, solvent polarity). For instance, benzylamine derivatives (91% yield in DCM) vs. ethanolamine analogs (lower yields due to steric hindrance) .
- Analytical Cross-Validation : Use LC-MS to detect byproducts (e.g., debromination under basic conditions) .
Q. How can the pyrano[2,3-b]pyridine core be functionalized for applications in medicinal chemistry?
- Methodology :
- Derivatization : Introduce substituents via Buchwald-Hartwig amination or Suzuki coupling. demonstrates successful substitution at the 2-position using methylamine or benzylamine .
- Bioisosteric Replacement : Replace bromine with iodine (see 6-Bromo-2-chloro-4-iodopyridin-3-amine analogs) to modulate pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
